molecular formula C17H16F2N4O2S B2819898 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1170935-68-8

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No. B2819898
CAS RN: 1170935-68-8
M. Wt: 378.4
InChI Key: SQJMPYJFAPXDGW-UHFFFAOYSA-N
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide” is a chemical compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known to have diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The mechanism of action of benzothiazole derivatives often involves the activation of the carboxylic acid to the nucleophilic amine . This reaction generally works in high yield .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Agents

Compounds with structural motifs similar to the specified molecule have been designed, synthesized, and evaluated for their antibacterial properties. For instance, analogs containing benzo[d]thiazolyl and pyrazole components demonstrated promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. These findings suggest that the compound might also have potential applications in the development of new antibacterial agents (Palkar et al., 2017).

Molecular Solids and Hydrogen Bond Interactions

Research into tetrafluoroterephthalic acid and various N-containing heterocycles, including pyrazine and pyrimidine derivatives, highlights the importance of hydrogen bonds and weak intermolecular interactions in the formation of molecular solids. Such studies suggest that compounds with difluorobenzo[d]thiazol and pyrazole components could be explored for their role in developing materials with specific structural and interaction properties (Wang et al., 2014).

PET Imaging Agents

Related research involved the synthesis of difluoro-N-(pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide for potential use as PET imaging agents, particularly for imaging B-Raf(V600E) in cancers. This underscores the potential of structurally similar compounds for use in diagnostic imaging and as research tools in oncology (Wang et al., 2013).

Antifungal Activity

Compounds with difluoromethyl groups in their structure, similar to the specified molecule, have been synthesized and tested for antifungal activity. Some of these molecules displayed significant activity against phytopathogenic fungi, suggesting the potential use of the compound for developing new antifungal agents (Du et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide” is not mentioned in the search results, benzothiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

While the specific safety and hazards for “N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide” are not mentioned in the search results, it’s worth noting that benzothiazole derivatives can be considered safe anti-inflammatory agents .

Future Directions

Benzothiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicine and pharmacology .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c1-22-5-4-13(21-22)16(24)23(9-11-3-2-6-25-11)17-20-15-12(19)7-10(18)8-14(15)26-17/h4-5,7-8,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJMPYJFAPXDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

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